molecular formula C9H11Cl3NO4P B586579 Chlorpyrifos Oxon-d10 CAS No. 1794779-85-3

Chlorpyrifos Oxon-d10

Cat. No. B586579
M. Wt: 344.575
InChI Key: OTMOUPHCTWPNSL-MWUKXHIBSA-N
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Description

Chlorpyrifos-oxon-d10 is the deuterium labeled Chlorpyrifos-oxon. It is an active metabolite of Chlorpyrifos and is a potent phosphorylating agent that potently inhibits AChE . It can induce cross-linking between subunits of tubulin and disrupt microtubule function .


Synthesis Analysis

The synthesis of Chlorpyrifos Oxon-d10 involves the use of deuterium, a stable isotope of hydrogen . The exact synthesis process is not detailed in the available resources.


Molecular Structure Analysis

The molecular formula of Chlorpyrifos Oxon-d10 is C9HCl3D10NO3PS . It has a formula weight of 360.6 . The InChI code is InChI=1S/C9H11Cl3NO3PS/c1-3-14-17(18,15-4-2)16-9-7(11)5-6(10)8(12)13-9/h5H,3-4H2,1-2H3/i1D3,2D3,3D2,4D2 .


Chemical Reactions Analysis

Chlorpyrifos Oxon-d10, as an active metabolite of Chlorpyrifos, undergoes various reactions in the environment. It has been reported to undergo enhanced microbe-mediated decay .


Physical And Chemical Properties Analysis

Chlorpyrifos Oxon-d10 is a solid compound . It is slightly soluble in chloroform and methanol .

Scientific Research Applications

Microbial Degradation and Environmental Remediation

  • Microbial Biodegradation : Chlorpyrifos is a broad-spectrum insecticide with extensive use in agriculture, leading to environmental contamination. Microbial biodegradation is highlighted as a viable option for detoxifying organophosphate pesticides like chlorpyrifos in water and soil environments. This process involves identifying specific genes and enzymes responsible for breaking down the pesticide, and optimizing conditions to enhance bioremediation efficacy. Recent strategies include the use of indigenous or genetically modified microorganisms and/or plants for in-situ bioremediation, aiming to maintain effective chlorpyrifos-degrading microbial communities at contaminated sites (Chishti et al., 2013).

Adsorption and Desorption in Soils and Sediments

  • Environmental Persistence and Mobility : Chlorpyrifos adsorption to soils and aquatic sediments significantly affects its environmental persistence and mobility. The compound's ability to adsorb reduces its mobility, while adsorption to erodible particulates or dissolved organic matter can increase it. This phenomenon plays a crucial role in chlorpyrifos migration to surface waters, impacting aquatic organisms. The review emphasizes the need for further research into the adsorption and desorption characteristics of chlorpyrifos to better predict its environmental behavior and impact (Gebremariam et al., 2012).

Neuroendocrine Disruption

  • Sex-dimorphic Behavioral Effects : Developmental exposure to chlorpyrifos has shown sex-dimorphic effects on social and emotional responses in animal models. These effects are associated with interference in neuroendocrine pathways regulating social behaviors, suggesting that chlorpyrifos acts as a neuroendocrine disruptor. This disruption could represent a risk factor for sex-biased neurodevelopmental disorders in children, highlighting the need for a nuanced understanding of chlorpyrifos's neurobehavioral impact (Venerosi et al., 2012).

Safety And Hazards

Chlorpyrifos, the parent compound of Chlorpyrifos-oxon-d10, is considered moderately hazardous to humans by the World Health Organization . Exposure surpassing recommended levels has been linked to neurological effects, persistent developmental disorders, and autoimmune disorders .

properties

CAS RN

1794779-85-3

Product Name

Chlorpyrifos Oxon-d10

Molecular Formula

C9H11Cl3NO4P

Molecular Weight

344.575

IUPAC Name

bis(1,1,2,2,2-pentadeuterioethyl) (3,5,6-trichloropyridin-2-yl) phosphate

InChI

InChI=1S/C9H11Cl3NO4P/c1-3-15-18(14,16-4-2)17-9-7(11)5-6(10)8(12)13-9/h5H,3-4H2,1-2H3/i1D3,2D3,3D2,4D2

InChI Key

OTMOUPHCTWPNSL-MWUKXHIBSA-N

SMILES

CCOP(=O)(OCC)OC1=NC(=C(C=C1Cl)Cl)Cl

synonyms

Phosphoric Acid (Diethyl-d10) 3,5,6-Trichloro-2-pyridinyl Ester;  6-Trichloro-2-pyridyl (Diethyl-d10) Phosphate;  Chloropyrifos Oxon-d10;  Chlorpyrifos(ethyl-d10) Oxon;  Chlorpyriphoxon-d10;  (Diethyl-d10) 3,5,6-Trichloro-2-pyridyl Phosphate;  Dursban-d10

Origin of Product

United States

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